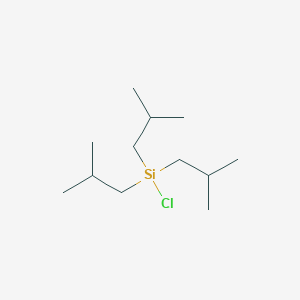

Triisobutylchlorosilane

Description

Significance of Organosilicon Halides in Synthetic Chemistry

Organosilicon halides, a class of compounds that includes triisobutylchlorosilane, are fundamental reagents in modern synthetic chemistry. researchgate.net Their importance stems from their role as versatile building blocks for the creation of a wide array of silicon-containing compounds. researchgate.net A key application of these halides is as silylating agents, which are used to introduce silyl (B83357) protecting groups to sensitive functional groups like alcohols, phenols, amines, and carboxylic acids. researchgate.netchemicalbook.com This protection strategy is vital in multi-step organic syntheses, preventing unwanted side reactions.

The reactivity of organosilicon halides can be tailored by altering the organic substituents on the silicon atom. For instance, bulkier alkyl groups, such as the isobutyl groups in this compound, can provide steric hindrance that influences the stability and selectivity of reactions. lkouniv.ac.in Furthermore, organosilicon reagents are increasingly utilized as less toxic and more stable alternatives to other organometallic compounds in cross-coupling reactions for the formation of new carbon-carbon bonds. sigmaaldrich.com

Historical Context of this compound Investigations

The exploration of organosilicon compounds dates back to the 19th century, with the first organochlorosilane being synthesized in 1863. wikipedia.org The large-scale production of methylchlorosilanes began in the 1940s through the Rochow process, which involves the direct reaction of an alkyl chloride with silicon in the presence of a copper catalyst. lkouniv.ac.in Before this, silicon tetrachloride was the primary precursor for creating organosilicon compounds, often through reactions with Grignard or organolithium reagents. lkouniv.ac.in

While the broader field of organosilicon chemistry has a long history, specific investigations into this compound and other sterically hindered silanes are a more recent development. These compounds have gained attention for their specific applications, such as serving as protecting agents for hydroxyl groups in the synthesis of complex molecules like pharmaceuticals. google.com Research has focused on developing efficient and scalable production methods for these valuable reagents. google.com

Current Research Landscape and Emerging Applications of this compound

The current research landscape for this compound is vibrant, with a focus on its application as a synthetic intermediate and a reagent in materials science. chemimpex.comchemicalbook.com One notable application is its use in the synthesis of silicon (IV) phthalocyanines, which function as photosensitizers for the photodynamic inactivation of bacteria. chemicalbook.comsigmaaldrich.com It is also employed in the creation of poly(4-alkylthiazole) polymers that possess interesting optical and electronic properties. chemicalbook.comsigmaaldrich.com

Furthermore, this compound is utilized in the synthesis of bis(trialkylsilyl oxide) based silicon phthalocyanines, which have potential as ternary additives in organic photovoltaics. chemicalbook.comsigmaaldrich.com In the field of materials science, it is used to create advanced materials like silicone elastomers and resins, contributing to the development of high-performance composites and coatings for industries such as automotive, aerospace, and electronics. chemimpex.com Its role as a surface modifier for materials like glass, metals, and ceramics to enhance hydrophobicity and chemical resistance is also an active area of research. chemimpex.com

In organic synthesis, this compound is used as a reagent for creating various organosilicon compounds, which in turn are used to develop new materials with unique properties for electronics and pharmaceuticals. chemimpex.com It also plays a role as a scavenger in peptide synthesis to prevent side reactions during the deprotection of amino acids. csic.essci-hub.senih.gov

Scope and Objectives of Academic Inquiry

The primary objective of ongoing academic inquiry into this compound is to fully explore its synthetic potential and to develop new and efficient methodologies for its use. This includes optimizing its application as a protecting group, a reagent in cross-coupling reactions, and a building block for novel materials. Researchers are also interested in understanding the structure-property relationships of materials derived from this compound to tailor their characteristics for specific applications.

A significant area of investigation is the development of more sustainable and environmentally friendly synthetic routes that utilize this compound. This aligns with the broader goals of green chemistry to reduce waste and utilize less toxic reagents. The ultimate aim is to expand the toolkit of synthetic chemists and materials scientists, enabling the creation of innovative products with enhanced performance and functionality.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H27ClSi |

| Molar Mass | 234.88 g/mol chembk.com |

| Appearance | Colorless to pale yellow liquid chemimpex.comchembk.com |

| Density | 0.875 g/mL at 25 °C chemicalbook.comchembk.com |

| Boiling Point | 225-228 °C chembk.com |

| Refractive Index | n20/D 1.448 chemicalbook.comchembk.com |

| Flash Point | 190 °F chembk.com |

| Vapor Pressure | 0.0301 mmHg at 25°C chembk.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | The spectrum would show characteristic signals for the isobutyl groups, including a doublet for the six methyl protons, a multiplet for the methine proton, and a doublet for the two methylene (B1212753) protons adjacent to the silicon atom. The exact chemical shifts would be dependent on the solvent used. |

| ¹³C NMR | The spectrum would exhibit distinct peaks for the different carbon atoms in the isobutyl groups. |

| IR Spectroscopy | The infrared spectrum would display characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and a band corresponding to the Si-Cl bond. |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of isobutyl groups and the chlorine atom. |

Comparison of this compound with Other Silyl Halides

| Silyl Halide | Steric Hindrance | Reactivity | Common Applications |

| Trimethylchlorosilane (TMSCl) | Low | High | General purpose silylating agent, derivatization for chromatography. researchgate.net |

| Triethylchlorosilane (TESCl) | Moderate | Moderate | Protection of alcohols, more stable than TMS ethers. gelest.com |

| tert-Butyldimethylchlorosilane (TBDMSCl) | High | Low | Robust protection of alcohols, stable to a wide range of conditions. gelest.com |

| Triisopropylchlorosilane (TIPSCl) | Very High | Very Low | Protection of alcohols in complex syntheses where high stability is required. gelest.com |

| This compound | High | Low | Protecting group, synthesis of specialty polymers and materials. chemimpex.comchemicalbook.comgoogle.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-tris(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZCTBZJKZFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)(CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325737 | |

| Record name | Triisobutylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13154-25-1 | |

| Record name | Chlorotris(2-methylpropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13154-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 516680 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13154-25-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516680 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triisobutylchlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotriisobutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Triisobutylchlorosilane Reaction Mechanisms and Pathways

Role of Triisobutylchlorosilane as a Silylating Agent

Silylation is a chemical reaction that introduces a silyl (B83357) group (R₃Si-) to a molecule, most commonly by replacing an acidic proton from a functional group like an alcohol or amine. taylorandfrancis.com this compound is used to introduce the triisobutylsilyl (TIBS) group, which serves as a protecting group. Protecting groups are used to temporarily mask the reactivity of a functional group so that a chemical modification can be carried out elsewhere in the molecule. libretexts.org The TIBS group is valued for its steric bulk, which confers specific stability and reactivity properties.

This compound reacts with alcohols to form triisobutylsilyl ethers, effectively protecting the hydroxyl group. This reaction is typically carried out under mild basic conditions to neutralize the hydrochloric acid byproduct. libretexts.orgwikipedia.org

General Reaction: R-OH + (i-Bu)₃SiCl + Base → R-O-Si(i-Bu)₃ + [Base-H]⁺Cl⁻

Commonly used bases include tertiary amines like triethylamine (B128534) or imidazole (B134444), often in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). wikipedia.orgresearchgate.net The bulky nature of the TIBS group makes it more stable to a wider range of reaction conditions compared to smaller silyl groups like trimethylsilyl (B98337) (TMS). uwindsor.ca It is particularly resistant to acidic hydrolysis but can be removed (deprotected) using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a very strong Si-F bond. libretexts.orgchemistrysteps.com

Table 2: Relative Stability of Common Silyl Ether Protecting Groups

| Silyl Group | Abbreviation | Relative Steric Bulk | Stability to Acid |

| Trimethylsilyl | TMS | Small | Low |

| Triethylsilyl | TES | Medium | Moderate |

| tert-Butyldimethylsilyl | TBS / TBDMS | Medium-Large | Good |

| Triisobutylsilyl | TIBS | Large | High |

| Triisopropylsilyl | TIPS | Very Large | Very High |

| tert-Butyldiphenylsilyl | TBDPS | Very Large | Very High |

Similar to alcohols, primary and secondary amines can be silylated with this compound to form silyl-amines. The reaction typically requires a base to proceed efficiently. gelest.com The protection of amines is crucial in many synthetic sequences, for example, to prevent N-alkylation when C-alkylation is desired.

General Reaction: R₂NH + (i-Bu)₃SiCl + Base → R₂N-Si(i-Bu)₃ + [Base-H]⁺Cl⁻

The resulting N-Si bond is generally more susceptible to hydrolysis than the O-Si bond of silyl ethers. The steric hindrance of the triisobutylsilyl group can provide enhanced stability. The synthesis of fully silylated amines like tris(trimethylsilyl)amine (B75434) requires forcing conditions, indicating that steric factors play a significant role. wikipedia.org

In organometallic chemistry, this compound can be used to form silicon-metal bonds or to introduce a silyl group onto an organic ligand. wikipedia.org One common route is the reaction with a highly nucleophilic organometallic reagent, such as an organolithium or Grignard reagent, to form a new silicon-carbon bond.

Example Reaction: R-MgBr + (i-Bu)₃SiCl → R-Si(i-Bu)₃ + MgBrCl

Furthermore, chlorosilanes can participate in transition metal-catalyzed reactions. For instance, they can be used in direct silyl-Heck reactions, catalyzed by nickel complexes, to form synthetically valuable alkenylsilanes. acs.org Transition metal silyl complexes, which are often intermediates in important catalytic processes like hydrosilylation, can be synthesized via the reaction of a metal anion complex with a silyl halide. wikipedia.orgdtic.mil The bulky triisobutylsilyl group can be used to create sterically demanding ligands that influence the coordination environment and reactivity of the metal center. researchgate.net

Catalytic Considerations in this compound Reactivity

The reactivity of this compound, particularly the activation of its silicon-chlorine (Si-Cl) bond, can be significantly influenced by catalysts. While research specifically detailing catalytic systems for this compound is specialized, broader principles from chlorosilane chemistry are applicable. Catalysts are primarily employed to facilitate two major types of reactions: disproportionation (or dismutation) and substitution (such as in hydrosilylation processes where a chlorosilane might be a precursor or a related substrate).

Several classes of catalysts are effective in activating the Si-Cl bond in chlorosilanes. mdpi.com These include Lewis acids, such as aluminum trichloride, which can coordinate to the chlorine atom, polarizing the Si-Cl bond and making the silicon center more susceptible to nucleophilic attack. This mechanism is central to redistribution reactions where silyl groups are exchanged. mdpi.com

In other contexts, transition metal complexes are pivotal, especially in reactions like hydrosilylation. nih.gov Although this compound itself is not a direct reagent for hydrosilylation (which typically involves Si-H bonds), catalysts developed for activating related silicon compounds offer insight. For instance, nickel complexes have been shown to catalytically activate Si-C bonds, suggesting the potential for transition metal-mediated activation of the Si-Cl bond through oxidative addition mechanisms. cmu.edu Rhodium(I) catalysts have demonstrated high efficiency and selectivity in the hydrosilylation of allyl chloride with trichlorosilane (B8805176), showcasing the capability of transition metals to mediate reactions at silicon centers even in the presence of chloro-substituents. nih.gov

Furthermore, anion exchange resins have been explored as catalysts for the disproportionation of chlorosilanes. mdpi.com These solid-phase catalysts offer advantages in terms of separation and catalyst recyclability. Their basic sites can interact with the silicon center, facilitating the cleavage and reformation of Si-Cl bonds. mdpi.com

The choice of catalyst directly impacts reaction pathways, efficiency, and product selectivity. For a sterically hindered molecule like this compound, the catalyst's steric and electronic properties are crucial in overcoming the bulk of the isobutyl groups to enable interaction with the silicon center.

| Catalyst Type | General Application in Chlorosilane Chemistry | Plausible Mechanism of Action | Reference |

|---|---|---|---|

| Lewis Acids (e.g., AlCl₃) | Disproportionation/Redistribution Reactions | Coordination to the chlorine atom, increasing the electrophilicity of the silicon center. | mdpi.com |

| Transition Metal Complexes (e.g., Rh, Ni, Pt) | Hydrosilylation, Si-C and Si-Si Bond Activation | Oxidative addition of the Si-Cl or related bond to the metal center, followed by reductive elimination. | nih.govcmu.edudntb.gov.ua |

| Anion Exchange Resins | Disproportionation of Chlorosilanes | Interaction of active sites on the resin with the silicon atom to facilitate bond cleavage. | mdpi.com |

Radical Reactions and Mechanisms Involving Triisobutylsilyl Species

The triisobutylsilyl moiety can participate in chemical transformations via radical intermediates. The formation of the triisobutylsilyl radical (i-Bu₃Si•) is the key initiating step for these reaction pathways. A direct method for generating silyl radicals from chlorosilanes is through electroreduction. nih.gov This strategy utilizes highly biased potentials to achieve the reductive cleavage of the strong Si-Cl bond, providing a transition-metal-free pathway to access silyl radicals. nih.gov

Once formed, the triisobutylsilyl radical is a reactive intermediate that can engage in a variety of reactions common to other silyl radicals. thieme-connect.de The primary reaction pathways include atom or group transfer reactions and addition to multiple bonds. researchgate.net

Another significant application of silyl radicals is in hydrosilylation reactions, where the silyl radical adds across a carbon-carbon double or triple bond. researchgate.netnih.gov This addition forms a carbon-centered radical intermediate, which then typically abstracts a hydrogen atom from a silane (B1218182) molecule to yield the hydrosilylated product and regenerate the silyl radical to continue the chain. researchgate.net

The structure of silyl radicals, including the triisobutylsilyl radical, is generally pyramidal, although the degree of pyramidalization can be influenced by the steric bulk of the substituents on the silicon atom. thieme-connect.dewiley.com Bulky substituents can lead to a more planar geometry. thieme-connect.de The reactivity and selectivity of the triisobutylsilyl radical in these processes are governed by both steric effects from the isobutyl groups and electronic factors.

| Method of Generation | Description of Mechanism | Key Intermediates | Reference |

|---|---|---|---|

| Electroreduction of this compound | Single-electron reduction of the Si-Cl bond at a cathode, leading to homolytic cleavage. | Triisobutylsilyl radical (i-Bu₃Si•) | nih.gov |

| Hydrogen Abstraction from Triisobutylsilane (B1589305) | A radical initiator (e.g., from AIBN decomposition) abstracts the hydrogen atom from the Si-H bond. | Triisobutylsilyl radical (i-Bu₃Si•), Initiator radical | nih.govuchicago.edu |

| Photochemical Cleavage | Direct irradiation of a suitable precursor (e.g., organosiliconboranes or polysilanes) can lead to homolytic bond scission. | Triisobutylsilyl radical (i-Bu₃Si•) | wiley.com |

Advanced Applications of Triisobutylchlorosilane in Materials Science and Organic Synthesis

Integration into Polymer Architectures

The incorporation of silicon-based moieties into polymers can significantly alter their physical and chemical properties. Triisobutylchlorosilane is utilized both in the synthesis of the polymer backbone and in the post-polymerization modification of surfaces to impart specific functionalities.

The synthesis of polymers containing silicon within their structure is a key area where this compound is employed. nih.gov The introduction of silyl (B83357) groups can enhance thermal stability, improve solubility in organic solvents, and introduce reactive sites for further modification. Organochlorosilanes, such as this compound, are versatile reagents in the production of silicone (polysiloxane) polymers and other silicon-containing materials. scbt.com

A notable example is its use as an intermediate in the creation of Poly(4-alkylthiazole) polymers. sigmaaldrich.comsigmaaldrich.com In such syntheses, the triisobutylsilyl group can be used as a protecting or directing group during the polymerization process, which is later removed, or it can be incorporated into the final polymer structure to modify its properties. The bulky nature of the triisobutylsilyl group can influence the polymer's morphology and chain packing, which in turn affects its electronic and optical characteristics.

Modifying the surface properties of polymers without altering their bulk characteristics is crucial for many applications. cmu.edu Surface functionalization can be achieved by grafting specific chemical groups onto the polymer surface. Chlorosilanes are widely used for this purpose, as they readily react with hydroxyl (-OH) groups present on the surface of many polymers (or surfaces that have been pre-treated to introduce such groups).

This compound can be used to introduce triisobutylsilyl groups onto a polymer surface. This reaction typically involves the formation of a stable siloxane (Si-O-Polymer) bond. The attached triisobutylsilyl moieties are large and nonpolar, which can significantly increase the hydrophobicity of the polymer surface, thereby altering its wettability, adhesion, and biocompatibility. This surface modification is a key strategy for creating materials with controlled surface energy and for improving the interface in composite materials.

Role in Complex Molecule Synthesis

This compound is a key starting material or intermediate in the multi-step synthesis of various complex molecules that possess unique photophysical or electronic properties. sigmaaldrich.comsigmaaldrich.com

Silicon phthalocyanines (SiPcs) are a class of aromatic macrocycles known for their intense absorption in the red region of the electromagnetic spectrum, making them suitable for various light-driven applications. rsc.org Unlike many other metal phthalocyanines, SiPcs feature two axial coordination sites on the central silicon atom that can be functionalized. rsc.org

This compound serves as a precursor for introducing bulky triisobutylsiloxy groups onto these axial positions. This functionalization is critical for several reasons: it enhances the solubility of the otherwise poorly soluble phthalocyanine (B1677752) macrocycle in common organic solvents, and it prevents the aggregation of the planar molecules, a phenomenon that often quenches their photoactive properties. rsc.org SiPcs synthesized using this approach have been investigated as photosensitizers for photodynamic therapy, where they generate reactive oxygen species upon light excitation to destroy targeted cells, such as bacteria or cancer cells. sigmaaldrich.comsigmaaldrich.com

Table 1: Performance Characteristics of Axially Substituted Silicon Phthalocyanines (SiPcs) in Organic Thin-Film Transistors (OTFTs)

This table presents representative data on how different axial substituents, similar in principle to those derived from chlorosilanes, affect the performance of n-type SiPc-based transistors.

| Axial Substituent Type | Relative Electron Mobility (μe) | Threshold Voltage (VT) (V) | Key Finding |

|---|---|---|---|

| Dichloro | Baseline | High | Serves as a common precursor for further functionalization. squarespace.com |

| Phenoxy-based (less electron-withdrawing) | Variable | 47.9 | Performance is highly dependent on thin-film morphology. squarespace.com |

| Phenoxy-based (more electron-withdrawing) | Generally Higher | 21.1 | Increasing the electron-withdrawing character of axial groups can significantly reduce the threshold voltage. squarespace.com |

This compound is also used as an intermediate in the synthesis of Poly(4-alkylthiazole) polymers. sigmaaldrich.comsigmaaldrich.com These are conjugated polymers that exhibit interesting optical and electronic properties, making them candidates for applications in organic electronics such as organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). The synthesis often involves a Stille coupling reaction, where silylated monomers can be used. mdpi.com The role of the silyl group is to facilitate the coupling reaction and to ensure the desired regiochemistry of the polymer, leading to materials with well-defined structures and predictable electronic behavior. sigmaaldrich.com

Table 2: Electronic Properties of Alkylthiazole-Based Conjugated Polymers

This table shows representative electronic properties for two types of poly(alkylthiazole)-containing copolymers, demonstrating the characteristics that make them suitable for electronic applications.

| Polymer | Oxidation Onset Potential (V) | HOMO Energy Level (eV) | Significance |

|---|---|---|---|

| PDTz | 0.16 | -4.9 | Shallow HOMO level allows for efficient charge transfer with organic dopants. mdpi.com |

| PDTTz | 0.27 | -5.0 | Suitable energy levels for applications in thermoelectric devices and transistors. mdpi.com |

A specific application of this compound is in the synthesis of bis(trialkylsilyl oxide) silicon phthalocyanines. sigmaaldrich.comsigmaaldrich.com These molecules are a subset of the SiPcs mentioned earlier, with the axial positions being occupied by trialkylsiloxy groups. A common synthetic route involves the reaction of dichlorosilicon phthalocyanine (Cl₂-SiPc) with a corresponding chlorotrialkylsilane, such as this compound, often in the presence of a base. researchgate.net

These materials are particularly relevant in the field of organic photovoltaics, where they can be used as ternary additives in the active layer of a solar cell. sigmaaldrich.comsigmaaldrich.com The inclusion of these molecules can improve device performance by influencing the morphology of the bulk heterojunction, enhancing light absorption, or facilitating charge transport. The bulky trialkylsilyl groups ensure good solubility and compatibility with the polymer matrix. researchgate.net

Protective Group Strategies Employing the Triisobutylsilyl Group

The triisobutylsilyl group, introduced via this compound, serves as a robust protecting group for hydroxyl functionalities. Its steric bulk provides substantial stability, allowing for selective protection and deprotection, which is a cornerstone of modern organic synthesis.

The protection of alcohols as triisobutylsilyl (TIBS) ethers is a common and effective strategy to prevent unwanted reactions at hydroxyl groups. The formation of these silyl ethers is typically achieved by reacting the alcohol with this compound in the presence of a suitable base. wikipedia.org A widely employed method is the Corey protocol, which utilizes imidazole (B134444) as a base in a solvent like N,N-dimethylformamide (DMF). wikipedia.org

The reaction proceeds via the activation of this compound by the base, followed by nucleophilic attack from the alcohol's oxygen atom. The steric hindrance of the isobutyl groups influences the reaction rate, making it highly selective for less hindered hydroxyl groups. Primary alcohols are generally protected more rapidly than secondary or tertiary alcohols. wikipedia.org

Table 1: Typical Reaction Conditions for the Formation of Triisobutylsilyl Ethers

| Parameter | Condition | Purpose |

|---|---|---|

| Silylating Agent | This compound | Source of the triisobutylsilyl protecting group |

| Substrate | Alcohol (Primary, Secondary) | Molecule to be protected |

| Base | Imidazole, 2,6-Lutidine | Activates the silyl chloride and neutralizes HCl byproduct |

| Solvent | DMF, Dichloromethane (B109758) (DCM) | Dissolves reactants |

| Temperature | Room Temperature | Standard condition for less hindered alcohols |

This method provides a reliable route to silyl ethers that are stable under a variety of reaction conditions, including those involving organometallic reagents and certain redox reactions, yet can be removed under specific, controlled conditions.

The removal of the triisobutylsilyl protecting group is a critical step that must be performed without affecting other sensitive functionalities in the molecule. The cleavage is typically accomplished under acidic conditions or with a source of fluoride (B91410) ions. A particularly important method in the context of complex syntheses, such as peptide synthesis, involves the use of a strong acid like trifluoroacetic acid (TFA), often in combination with a scavenger. nih.govresearchgate.net

When TFA is used, it protonates the oxygen atom of the silyl ether, making it a better leaving group. The silicon-oxygen bond is then cleaved, regenerating the alcohol and forming a silylium (B1239981) ion or a related reactive silicon species. However, the deprotection of other acid-labile groups in the molecule (e.g., Boc or Trityl groups) can generate highly reactive carbocations. nih.govcommonorganicchemistry.com These carbocations can lead to unwanted side reactions, such as alkylation of sensitive amino acid residues like tryptophan or methionine. researchgate.net

To prevent these side reactions, a scavenger such as Triisobutylsilane (B1589305) is added to the cleavage cocktail. nih.gov Triisobutylsilane acts as a hydride donor, irreversibly quenching the carbocations as they form. nih.gov The mechanism involves the transfer of a hydride ion from the silane (B1218182) to the carbocation, reducing it to a stable, neutral hydrocarbon. This process drives the equilibrium of the deprotection reaction towards completion and ensures the integrity of the target molecule. nih.gov

Reaction Scheme: Carbocation Scavenging by Triisobutylsilane R_3C+ (Carbocation) + (i-Bu)_3SiH (Triisobutylsilane) → R_3CH (Alkane) + (i-Bu)_3Si+ (Silylium ion)

This scavenging mechanism is highly efficient and is a key reason for the widespread use of silanes in deprotection strategies for complex molecules.

Contributions to Peptide and Peptoid Synthesis

In the intricate field of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), maintaining the integrity of the growing peptide chain is paramount. Triisobutylsilane, a close relative of this compound, plays a crucial role as a scavenger during the final deprotection step.

During the final stage of SPPS, the synthesized peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). nih.gov Many standard protecting groups, such as tert-butoxycarbonyl (Boc) and trityl (Trt), are designed to be labile under these acidic conditions, releasing stable carbocations upon cleavage. nih.govpeptide.com

If left unchecked, these electrophilic carbocations can re-react with nucleophilic side chains of certain amino acids, particularly tryptophan and methionine, leading to undesired alkylated byproducts. researchgate.net This compromises the purity and yield of the final peptide. Hindered silanes, such as Triisobutylsilane or the commonly used Triisopropylsilane (TIPS), are indispensable components of the cleavage cocktail, acting as potent carbocation scavengers. nih.govresearchgate.net They efficiently and irreversibly trap these reactive electrophiles through reductive quenching, as described in the cleavage mechanism above. The resulting byproducts are typically volatile or non-polar, facilitating their removal during the purification process. researchgate.net

Table 2: Common Components of a Peptide Cleavage Cocktail

| Component | Function | Typical % (v/v) |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Strong acid for cleavage and deprotection | 90-95% |

| Triisobutylsilane (or TIPS) | Carbocation scavenger | 2.5-5% |

| Water | Aids in cleavage and scavenges some cations | 2.5-5% |

| 1,2-Ethanedithiol (EDT) | Scavenger for trityl groups, prevents cysteine oxidation | Optional |

The primary structure—the sequence of amino acids—dictates the final three-dimensional conformation of a peptide, which in turn determines its biological activity. The prevention of side reactions during synthesis is therefore critical for ensuring that the synthesized peptide can fold into its correct, stable, and active conformation.

By effectively neutralizing reactive carbocations, Triisobutylsilane preserves the chemical integrity of the peptide's amino acid side chains. researchgate.net Unwanted alkylation can introduce bulky, unnatural modifications that disrupt the delicate network of non-covalent interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) required for proper folding. Such modifications can lead to misfolded, unstable, or inactive peptides.

Therefore, the role of Triisobutylsilane as a scavenger directly contributes to the fidelity of the synthesis, ensuring that the final product is chemically homogeneous. This homogeneity is a prerequisite for meaningful structural and functional studies, as it guarantees that the observed properties are those of the intended molecule and not an artifact of synthesis-related impurities. The use of efficient scavengers is a cornerstone of methodologies aimed at producing high-quality synthetic peptides capable of adopting their native, biologically relevant conformations.

Emerging Applications in Drug Discovery and Development

While primarily known for its role in synthesis and protection, this compound is also an important intermediate in the development of novel materials with potential applications in the pharmaceutical and biomedical fields. chemicalbook.comarborpharmchem.com Its utility stems from its ability to introduce the bulky and lipophilic triisobutylsilyl group, which can be used to tune the properties of functional molecules.

Recent research has shown that this compound can be used as a precursor in the synthesis of specialized compounds such as:

Silicon (IV) Phthalocyanines: These molecules are being investigated as photosensitizers in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. The triisobutylsilyl groups can enhance their solubility in organic media and influence their electronic properties. sigmaaldrich.com

Functional Polymers: It is used in the synthesis of poly(4-alkylthiazole) polymers, which exhibit interesting optical and electronic properties. sigmaaldrich.com Such polymers could potentially be developed for use in biosensors or diagnostic devices.

Organic Photovoltaics: Bis(trialkylsilyl oxide) based silicon phthalocyanines, synthesized using precursors like this compound, have applications as additives in organic photovoltaics, a field that intersects with the development of light-powered medical devices. sigmaaldrich.com

These applications highlight the versatility of this compound as a building block in medicinal chemistry and materials science, extending its utility beyond a simple protecting group reagent to an enabler of advanced functional materials relevant to drug discovery and development. chemicalbook.comarborpharmchem.com

Scaffold Modification in Medicinal Chemistry

In the intricate field of medicinal chemistry, the precise modification of molecular scaffolds is paramount to the development of novel therapeutic agents. This compound emerges as a valuable tool in this process, primarily serving as a sterically hindered protecting group for hydroxyl functionalities. The bulky nature of the triisobutylsilyl group allows for the selective protection of specific hydroxyl groups within a complex molecule, thereby enabling chemists to carry out reactions on other parts of the scaffold without unintended side reactions. This regioselectivity is crucial when dealing with polyhydroxylated natural products or complex synthetic intermediates, where subtle structural changes can lead to significant alterations in biological activity.

The strategic application of this compound allows for a multi-step synthetic sequence to be performed on a molecular scaffold, with the silyl ether remaining intact under a variety of reaction conditions. The stability of the triisobutylsilyl ether towards many reagents used in common synthetic transformations, such as oxidation and reduction, makes it a robust protecting group. For instance, a primary alcohol can be selectively protected with this compound in the presence of a secondary or tertiary alcohol, allowing for subsequent chemical manipulation of the less hindered hydroxyl groups.

Once the desired modifications to the scaffold are complete, the triisobutylsilyl group can be selectively removed under specific conditions, typically using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). This deprotection step regenerates the hydroxyl group, finalizing the synthesis of the modified scaffold. The ability to introduce and remove this protecting group under mild conditions is a key advantage, preserving the integrity of often delicate and complex molecular architectures.

| Feature | Description |

| Protecting Group | Triisobutylsilyl (TIBS) |

| Reagent | This compound |

| Functionality Protected | Hydroxyl groups (-OH) |

| Key Advantage | High steric hindrance allows for regioselective protection. |

| Stability | Robust under a variety of reaction conditions. |

| Deprotection | Typically achieved with fluoride ion sources (e.g., TBAF). |

Radiopharmaceutical Synthesis Intermediates and Peptide Functionalization

While direct applications of this compound in the final steps of radiopharmaceutical synthesis are not extensively documented, its role as a protecting group for intermediates is of significant importance. In the synthesis of complex molecules that will later be radiolabeled, protecting groups are essential to ensure that the radiolabel is incorporated at the desired position. The triisobutylsilyl group can be used to mask hydroxyl groups on precursor molecules during multi-step syntheses. This ensures that these positions are not inadvertently modified before the introduction of the radionuclide.

| Application Area | Role of Related Silanes (e.g., Triisopropylsilane) | Potential Relevance of this compound |

| Radiopharmaceutical Synthesis | Protection of hydroxyl groups in precursor molecules to direct radiolabeling. | As a bulky protecting group for intermediates in the synthesis of radiopharmaceutical precursors. |

| Peptide Functionalization | Used as a cation scavenger during peptide cleavage and deprotection to prevent side reactions. nih.govresearchgate.net | Its bulky nature suggests potential as an effective scavenger in peptide synthesis workflows. |

Catalysis and Organometallic Transformations

The direct catalytic applications of this compound are not a prominent feature in the scientific literature. However, the broader class of organosilanes plays a significant role in catalysis and organometallic chemistry. Organosilanes can be used as reducing agents, and their derivatives can serve as ligands for metal catalysts, influencing their reactivity and selectivity. While specific examples involving this compound in catalytic cycles are scarce, the fundamental reactivity of the Si-Cl bond allows for its conversion into other functional silanes that could potentially be employed in catalysis. For instance, reduction of this compound would yield triisobutylsilane, a hydrosilane that could participate in hydrosilylation reactions, a fundamental process in organometallic chemistry for the formation of carbon-silicon bonds.

The steric bulk of the triisobutyl groups can be envisioned to play a role in directing the stereochemical outcome of catalytic reactions if incorporated into a ligand scaffold. The synthesis of organometallic complexes often involves the reaction of a metal precursor with a ligand containing a silyl moiety. The electronic and steric properties of the silyl group can fine-tune the catalytic activity of the metal center. Although not a direct catalyst itself, this compound represents a potential precursor to silyl-containing ligands or reagents that could find utility in the development of novel catalytic systems.

Spectroscopic Characterization and Advanced Analytical Methodologies for Triisobutylchlorosilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of triisobutylchlorosilane. By analyzing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a detailed portrait of the molecule's connectivity and environment can be achieved.

The proton NMR (¹H NMR) spectrum of this compound provides valuable information about the number of different types of protons and their neighboring atoms. The isobutyl groups, with their distinct methyl, methylene (B1212753), and methine protons, give rise to a characteristic set of signals.

Due to the electronegativity of the chlorine atom attached to the silicon, a downfield shift is anticipated for the protons on the carbon atoms closest to the silicon center, particularly the methylene (-CH₂-) protons, when compared to the analogous triisobutylsilane (B1589305). The expected splitting patterns, governed by spin-spin coupling, would be a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons.

A hypothetical ¹H NMR data table for this compound is presented below, with chemical shifts estimated based on the analysis of similar compounds.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH(CH₃)₂ | Multiplet | 3H | ||

| -Si-CH₂- | Doublet | 6H | ||

| -CH(CH₃)₂ | Doublet | 18H |

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. In this compound, four distinct carbon signals are expected, corresponding to the four unique carbon environments in the isobutyl groups.

The carbon atom directly bonded to the silicon atom (α-carbon) will experience the most significant deshielding effect from both the silicon and the chlorine atoms, resulting in a downfield chemical shift. The chemical shifts of the other carbon atoms (β and γ) will be further upfield.

Below is a table of predicted ¹³C NMR chemical shifts for this compound.

| Carbon Type | Chemical Shift (δ, ppm) |

| -Si-C H₂- | 25-35 |

| -C H(CH₃)₂ | 24-28 |

| -CH(C H₃)₂ | 23-27 |

Note: These are predicted chemical shift ranges and can be influenced by the solvent and other experimental parameters.

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful technique for directly probing the silicon environment in organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the presence of three alkyl groups and one chlorine atom will result in a characteristic chemical shift.

Generally, the substitution of an alkyl group with a more electronegative chlorine atom leads to a downfield shift in the ²⁹Si NMR spectrum. The expected chemical shift for this compound would be in the range of +10 to +30 ppm, relative to tetramethylsilane (B1202638) (TMS). It is important to note that ²⁹Si NMR spectra can sometimes exhibit broad background signals from the glass NMR tube and probe materials, which may need to be accounted for during spectral acquisition and processing. unige.ch

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass.

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion, which arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The presence of one chlorine atom will result in two peaks for the molecular ion, with an intensity ratio of approximately 3:1, corresponding to [M]⁺ and [M+2]⁺. This distinctive isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is a particularly well-suited method for the analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. Non-polar or semi-polar capillary columns, such as those with a 5% phenyl polysiloxane stationary phase, are often employed for the separation of chlorosilanes.

Upon elution from the GC column, the separated this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum will show the molecular ion peak, confirming the molecular weight, as well as a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation. Common fragmentation pathways for alkylchlorosilanes include the loss of an isobutyl radical (•C₄H₉) and the loss of a chlorine radical (•Cl). The analysis of these fragments helps to piece together the structure of the original molecule. Given the reactive nature of chlorosilanes, it is crucial to ensure a moisture-free environment during sample handling and injection to prevent hydrolysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nebiolab.comtechnologynetworks.com This method is particularly suitable for the analysis of polar and non-polar compounds, as well as thermolabile molecules. technologynetworks.com In the context of this compound, which is reactive and can hydrolyze, LC-MS analysis would typically be performed on its more stable derivatives or to analyze its degradation products.

The process begins with the separation of components in a liquid sample via LC. technologynetworks.com The sample is injected into a mobile phase solvent stream, which then passes through a column packed with a stationary phase. technologynetworks.com The choice of stationary phase and mobile phase is critical for achieving effective separation. For organosilicon compounds, reversed-phase chromatography is common, though aqueous normal phase (ANP) on silica (B1680970) hydride-based columns can also be used for polar analytes. chromatographyonline.com

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used to generate charged ions from the sample. nebiolab.comthermofisher.com ESI is a "soft ionization" technique that predominantly yields the molecular ion, which is useful for determining the accurate mass and putative formula of the analyte. technologynetworks.com The mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, then separates the ions based on their mass-to-charge ratio (m/z). A triple quadrupole mass spectrometer can perform secondary mass spectrometry (MS/MS) to obtain structural information from fragment ions. nebiolab.com

A typical LC-MS method development for a related compound might involve the following parameters:

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC System | UHPLC or HPLC system | nih.gov |

| Column | Silica Hydride-based or C18 | chromatographyonline.com |

| Mobile Phase A | Water with 2.5mM Ammonium Formate & 0.05% Formic Acid | lcms.cz |

| Mobile Phase B | Methanol or Acetonitrile with 2.5 mM Ammonium Formate & 0.05% Formic Acid | lcms.cz |

| Ionization Source | Electrospray Ionization (ESI), positive/negative mode | nebiolab.comnih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | nih.gov |

| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) | technologynetworks.com |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. chemijournal.com These two techniques are complementary, providing a more complete picture of the molecular structure. researchgate.net

For this compound, IR and Raman spectra would reveal characteristic vibrations associated with its specific bonds. jkps.or.kr

C-H vibrations : Stretching and bending modes of the isobutyl groups would be prominent. Anti-symmetric and symmetric stretching bands related to methyl (CH3) and methylene (CH2) groups are expected in the 2800-3000 cm⁻¹ region. researchgate.net

Si-C vibrations : The stretching of the silicon-carbon bond typically appears in the fingerprint region of the spectrum.

Si-Cl vibration : A key vibrational mode for confirming the identity of this compound is the Si-Cl stretch. For related chlorosilane compounds, this fundamental vibration is observed at relatively low frequencies, for instance, scaled fundamentals for Si-Cl stretching in a tris(trimethylsilyl)silane (B43935) derivative were calculated at 368 cm⁻¹ (IR) and 355 cm⁻¹ (Raman). jkps.or.kr

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental measurements to aid in the assignment of vibrational frequencies. jkps.or.krnih.gov Theoretical calculations can predict the vibrational spectra, and by comparing these with the experimental data, a confident assignment of the observed bands can be made. jkps.or.kr

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (isobutyl) | Stretching | 2800 - 3000 | researchgate.net |

| C-H (isobutyl) | Bending | ~1460 | researchgate.net |

| Si-Cl | Stretching | 350 - 600 | jkps.or.kr |

| Si-C | Stretching | 600 - 800 | jkps.or.kr |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic structure of a crystalline solid. latech.edu It relies on the principle that X-rays are diffracted by the electron clouds of atoms in a crystal lattice. latech.edu The resulting diffraction pattern is unique to a specific crystalline substance and provides information on the size and symmetry of the unit cell. ionicviper.org

If obtaining a single crystal is not feasible, Powder X-ray Diffraction (PXRD) can be used. ionicviper.org In PXRD, the sample consists of many randomly oriented microcrystals. ionicviper.org This technique is extremely useful for:

Phase Identification : Comparing the obtained diffraction pattern to a database of known patterns allows for the identification of the crystalline substance. ionicviper.org

Purity Analysis : The presence of crystalline impurities would result in additional peaks in the diffraction pattern.

Lattice Parameter Determination : The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell. ionicviper.org

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of chemical compounds and for their quantification. Given the volatility of many chlorosilanes, Gas Chromatography (GC) is a primary method for the analysis of this compound. nih.govwasson-ece.com

In a typical GC method for chlorosilanes, a sample is vaporized and swept by a carrier gas (like hydrogen or helium) through a chromatographic column. nih.gov The separation is based on the differential partitioning of the sample components between the mobile phase (carrier gas) and the stationary phase (a high-boiling liquid coated on a solid support inside the column). nih.gov

Key parameters for a GC method include:

Column : A stainless-steel column packed with a stationary phase like 10% diethyl phthalate (B1215562) on a support has been used for chlorosilane analysis. nih.gov Non-polar silicone oil on a fluorinated resin has also been patented for separating chlorosilanes from hydrogen chloride.

Temperatures : The injector, column, and detector temperatures are optimized to ensure efficient vaporization and separation. For example, a column temperature of 60°C, an injection temperature of 110°C, and a detector temperature of 140°C have been reported. nih.gov

Detector : A Thermal Conductivity Detector (TCD) is often used as it provides a universal response. nih.gov For trace analysis of halogenated compounds, an Electron Capture Detector (ECD) offers high sensitivity. nih.gov

The purity of a this compound sample is determined by the relative area of its peak in the chromatogram. Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the unknown sample to this curve. nih.gov Such methods can achieve good precision and reproducibility, with coefficients of variation often less than 1%. nih.gov

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques involve coupling a separation method with a spectroscopic detection method, providing a wealth of information from a single analysis. chemijournal.comasdlib.org These combinations enhance specificity and sensitivity, making them ideal for the comprehensive characterization of complex mixtures. chemijournal.comresearchgate.net

For this compound, the most powerful hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). chemijournal.com

GC-MS : This technique combines the separation power of GC with the identification capabilities of MS. longdom.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for unequivocal identification of the parent compound as well as any impurities present in the sample. asdlib.org This is particularly valuable for identifying co-eluting species that might appear as a single peak with a standard GC detector. asdlib.org

LC-MS : While GC-MS is suited for volatile compounds, LC-MS is advantageous for analyzing less volatile, polar, or thermally unstable compounds. researchgate.net In the context of this compound, LC-MS would be the preferred method for studying its hydrolysis products or other non-volatile derivatives that may form during reactions or storage. researchgate.net

The combination of these hyphenated techniques allows for a thorough characterization, from assessing the purity of the volatile starting material with GC-MS to analyzing potential degradation pathways with LC-MS. mdpi.com

Quality Control and Reference Standard Characterization in Research

In both research and industrial settings, the use of well-characterized reference standards is crucial for ensuring the accuracy, reliability, and reproducibility of analytical results. usp.orgscbt.com A reference standard for this compound serves as a benchmark against which production batches or research samples can be compared.

The characterization of a reference standard involves a comprehensive suite of the analytical techniques described previously to unequivocally establish its identity, purity, and strength. usp.org

Identity : Spectroscopic methods such as NMR, IR, Raman, and MS are used to confirm the molecular structure.

Purity : Chromatographic methods (primarily GC for this compound) are employed to quantify the main component and identify and quantify any impurities. lgcstandards.com A purity value is typically assigned based on the results of these tests. lgcstandards.com

Strength/Potency : For quantitative applications, the exact concentration or potency of the reference standard solution is determined.

By using a thoroughly characterized reference standard, laboratories can validate their own analytical methods, calibrate instruments, and ensure that their results are consistent and reliable over time. usp.org This high level of quality control is essential for regulatory compliance and for building confidence in scientific outcomes. usp.org

Theoretical and Computational Chemistry Studies of Triisobutylchlorosilane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Triisobutylchlorosilane, these calculations can provide insights into the distribution of electrons within the molecule and how it is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial in predicting how a molecule will behave in a chemical reaction. The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be localized primarily on the chlorine atom, reflecting its high electron density due to the lone pairs. The LUMO, on the other hand, is anticipated to be centered on the silicon atom, specifically in the antibonding σ* orbital of the Si-Cl bond. This distribution makes the silicon atom susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

| Molecular Orbital | Calculated Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -10.5 | Cl (p-orbitals) |

| LUMO | -0.8 | Si-Cl (σ* orbital) |

| HOMO-LUMO Gap | 9.7 | - |

This table is illustrative and based on general knowledge of similar compounds, not on specific published data for this compound.

The transition state is a high-energy, transient species that exists at the peak of the energy profile connecting reactants and products. Locating and characterizing the transition state structure provides crucial information about the reaction mechanism. For instance, in the hydrolysis of this compound, computational studies would likely investigate the transition state for the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of the chloride ion. The sterically bulky isobutyl groups are expected to influence the geometry and energy of this transition state.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from a computational study of the hydrolysis of this compound.

| Reaction Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (Ea) | +15.2 | Energy barrier for the reaction. |

| Reaction Energy (ΔErxn) | -5.8 | Overall energy change of the reaction. |

This table is illustrative and based on general knowledge of similar compounds, not on specific published data for this compound.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, with its three isobutyl groups attached to a central silicon atom, MD simulations can provide detailed insights into its conformational landscape. These simulations can reveal the preferred spatial arrangements (conformations) of the molecule and the energy barriers between them.

The bulky isobutyl groups can rotate around the Si-C bonds, leading to a variety of possible conformations. MD simulations can help to identify the most stable (lowest energy) conformers and to understand how the molecule's shape fluctuates at a given temperature. This information is important as the reactivity of the molecule can be influenced by its conformation; for example, the accessibility of the silicon atom to an incoming nucleophile may vary between different conformers.

Structure-Reactivity Relationship Predictions

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish structure-reactivity relationships. For a series of related compounds, such as different trialkylsilyl chlorides, computational studies can correlate structural features (e.g., the size and electronic properties of the alkyl groups) with their reactivity.

In the case of this compound, the steric hindrance provided by the isobutyl groups is a key structural feature that is expected to significantly impact its reactivity. Computational models can quantify this steric effect and predict how it influences the rate of reactions, such as hydrolysis, compared to less hindered chlorosilanes.

Predictive Modeling for Novel this compound Derivatives

Computational chemistry can also be used in a predictive capacity to design novel derivatives of this compound with desired properties. By systematically modifying the structure of the molecule in silico (e.g., by replacing the isobutyl groups with other alkyl or functional groups), it is possible to screen a large number of potential derivatives and predict their properties without the need for their synthesis and experimental testing.

For example, if the goal is to design a derivative with enhanced stability or, conversely, with increased reactivity, computational models can be used to predict how changes in the molecular structure will affect the HOMO-LUMO gap, the activation energies for key reactions, and other relevant properties. This predictive modeling approach can significantly accelerate the discovery and development of new organosilicon compounds with tailored functionalities.

Environmental Fate and Ecotoxicological Research of Organosilicon Compounds Including Triisobutylchlorosilane

Degradation Pathways in Environmental Compartments

The most significant and rapid degradation pathway for triisobutylchlorosilane in the environment is hydrolysis. The silicon-chlorine (Si-Cl) bond is highly susceptible to cleavage by water, leading to the formation of triisobutylsilanol ((i-Bu)₃SiOH) and hydrochloric acid (HCl).

Reaction: (CH₃CH(CH₃)CH₂)₃SiCl + H₂O → (CH₃CH(CH₃)CH₂)₃SiOH + HCl

This initial hydrolysis step is typically very fast. The resulting triisobutylsilanol is a less reactive intermediate, but it can undergo further condensation reactions, particularly under acidic or basic conditions, to form di(triisobutyl)siloxane.

Condensation Reaction: 2 (CH₃CH(CH₃)CH₂)₃SiOH → (CH₃CH(CH₃)CH₂)₃Si-O-Si(CH₃CH(CH₃)CH₂)₃ + H₂O

The kinetics of hydrolysis for chlorosilanes are strongly influenced by the steric hindrance of the organic groups attached to the silicon atom. Bulkier substituents, like the isobutyl groups in this compound, can slow down the reaction rate compared to smaller alkyl groups like methyl or ethyl. However, the reaction remains a primary and rapid transformation pathway in aqueous environments.

Table 1: Comparative Hydrolysis Reactivity of Selected Trialkylchlorosilanes This table presents qualitative and relative kinetic data based on general chemical principles, as specific rate constants for this compound are not readily available in published literature.

| Compound | Alkyl Group | Steric Hindrance | Relative Hydrolysis Rate | Primary Hydrolysis Product |

|---|---|---|---|---|

| Trimethylchlorosilane | Methyl | Low | Very Fast | Trimethylsilanol |

| Triethylchlorosilane | Ethyl | Moderate | Fast | Triethylsilanol |

| This compound | Isobutyl | High | Moderate to Fast | Triisobutylsilanol |

| tert-Butyldimethylchlorosilane | tert-Butyl, Methyl | Very High | Slow | tert-Butyldimethylsilanol |

Photodegradation involves the breakdown of chemical compounds by light energy, primarily ultraviolet (UV) radiation from the sun. While polysilanes are known to be susceptible to photodegradation, the significance of this pathway for monomeric organosilanes like this compound and its hydrolysis product, triisobutylsilanol, in the environment is less pronounced.

The primary mechanism for the photodegradation of some organosilicon compounds involves the absorption of UV photons, which can lead to the cleavage of chemical bonds. For alkylsiloxanes, studies have shown that UV radiation in the presence of oxygen can result in the scission of the alkyl chains. acs.org This process is initiated by the formation of reactive oxygen species that attack the C-H bonds of the isobutyl groups. acs.org The Si-C and Si-O bonds are generally more stable and less susceptible to direct photolytic cleavage under environmental conditions. Therefore, photodegradation is considered a secondary and slower degradation pathway for this compound's derivatives compared to hydrolysis.

Biodegradation refers to the breakdown of organic matter by microorganisms such as bacteria and fungi. The biodegradability of organosilicon compounds is a subject of ongoing research. The silicon-carbon (Si-C) bond, which is central to the structure of compounds like triisobutylsilanol, is not found in nature and is generally resistant to microbial cleavage.

Research on methylsiloxanes has indicated that the Si-C bond is highly stable and not readily broken down by native environmental microorganisms. acs.org This suggests that the complete mineralization of triisobutylsilanol to silica (B1680970), water, and carbon dioxide via direct microbial action on the Si-C bond is unlikely to be a significant environmental pathway.

However, the isobutyl side chains are structurally similar to naturally occurring branched-chain alkanes. Microorganisms possess enzymatic pathways, such as those involving alkane hydroxylases, capable of degrading alkanes. nih.govethz.ch It is plausible that microbial activity could lead to the partial degradation of the isobutyl groups of triisobutylsilanol. This biotransformation would alter the compound's properties without cleaving the Si-C bond, potentially leading to the formation of more polar metabolites. The degree of branching in the isobutyl group may influence the rate and extent of this degradation. nih.gov

Transport and Partitioning Behavior in Environmental Media

The movement and distribution of this compound and its degradation products in the environment are governed by their physical and chemical properties, which determine their partitioning between soil, water, and air.

Once hydrolyzed to triisobutylsilanol and its condensation products, the primary interaction with the terrestrial environment is through adsorption to soil particles. The extent of this adsorption is a key factor in determining the compound's mobility and bioavailability. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a standard measure used to predict the mobility of a substance in soil. chemsafetypro.com

Specific experimental Koc values for triisobutylsilanol are not widely available. However, data for other organosilicon compounds, such as volatile methylsiloxanes (VMS), indicate that sorption is primarily a process of partitioning into the soil organic matter. researchgate.net Compounds with higher lipophilicity (a tendency to dissolve in fats, oils, and lipids) tend to have higher Koc values, indicating stronger adsorption to soil and lower mobility. Triisobutylsilanol, with its three bulky, nonpolar isobutyl groups, is expected to be more lipophilic than smaller silanols and thus exhibit significant sorption to soil organic carbon.

Desorption studies indicate that the binding of some organosilicon compounds to soil can be relatively reversible. regulations.gov This implies that while triisobutylsilanol may be retained in the soil, it could also be slowly released back into the soil water over time, allowing for potential transport to other environmental compartments.

Table 2: Estimated Soil Sorption and Mobility for Triisobutylsilanol This table provides estimated values and classifications based on the properties of analogous organosilicon compounds.

| Parameter | Estimated Value Range | Implication |

|---|---|---|

| Log Koc | 3.5 - 5.0 (Estimated) | Moderate to Strong Adsorption |

| Mobility Class | Low to Slight | Unlikely to leach significantly into groundwater |

In aquatic systems, the fate of this compound is determined by the properties of its hydrolysis product, triisobutylsilanol. Its mobility in water is influenced by its water solubility and its tendency to adsorb to suspended sediments and organic matter. Due to its expected low water solubility and moderate to high Koc value, triisobutylsilanol is likely to partition from the water column to sediments.

Volatilization, the process of transferring from a liquid to a gas phase, is another important transport pathway for chemicals in aquatic environments. This process is governed by the compound's vapor pressure and its Henry's Law constant, which describes the partitioning between air and water. wikipedia.orgnist.gov

Specific physical property data for triisobutylsilanol is scarce. However, based on its molecular structure—a nonpolar, medium molecular weight compound—it is expected to have a relatively low water solubility and a moderate vapor pressure. This combination would suggest a potential for volatilization from water bodies. The rate of volatilization would be influenced by environmental factors such as water temperature and wind speed. researchgate.net

Bioaccumulation and Biotransformation Research of Organosilicon Analogues

The potential for organosilicon compounds to accumulate in living organisms is a key area of environmental research. Due to their varied physicochemical properties, including high lipophilicity in some cases, certain organosilicons have the potential for environmental longevity and accumulation in biota. nih.gov While it is important to note that a material does not represent an ecological threat simply because it is bioconcentratable, the combination of persistence, bioaccumulation, and toxicity can lead to undesirable ecological consequences. nih.gov

Research into volatile methylsiloxanes (VMS), for example, indicates they are hydrophobic and lipophilic, properties that can lead to bioaccumulation. nih.gov Some studies suggest that silicones are easily absorbed by organisms due to their lipophilic nature, potentially accumulating in the food chain and causing long-term health effects at higher trophic levels. researchgate.net However, other research has shown that instead of magnifying up the food chain, trophic dilution of cyclic VMS (cVMS) occurred in certain sampled food webs. researchgate.net For polydimethylsiloxane (B3030410) (PDMS), studies have indicated it does not bioaccumulate in marine organisms. researchgate.net

Biotransformation, the chemical alteration of substances in the body, is another critical factor. While many organosilicon compounds are noted for their resistance to microbially mediated biodegradation, research has explored the potential for biological cleavage of silicon-carbon bonds. nih.govresearchgate.net Biocatalysis, using enzymes or whole microorganisms, has emerged as a promising field for organosilicon transformations. nih.gov Studies have investigated the use of biocatalysts like microorganisms, alcohol dehydrogenases, and hydrolases for the bioconversion of organosilicon compounds. semanticscholar.org Such biocatalytic approaches could offer methods for both the degradation of unwanted organosilicon molecules and the synthesis of valuable ones. acs.org For instance, minor degradation of PDMS has been observed via hydrolysis to dimethylsilanediol, followed by oxidation by microorganisms like Arthobacter and Fusarium oxysporium schlechtendahl. researchgate.net

Table 1: Bioaccumulation and Biotransformation Findings for Selected Organosilicon Analogues

| Compound Class | Finding | Research Focus |

| Volatile Methylsiloxanes (VMS) | Potential for bioaccumulation due to high hydrophobicity and lipophilicity. nih.gov | Trophic transfer studies, with some indicating trophic dilution rather than magnification. researchgate.net |

| Polydimethylsiloxane (PDMS) | Generally considered not to bioaccumulate in marine organisms. researchgate.net | Abiotic degradation in soil followed by atmospheric oxidation is the major pathway. Minor biodegradation observed. researchgate.net |

| Cyclic VMS (cVMS) | Evidence of reproductive impairment in animal studies for some compounds (e.g., D4). researchgate.net | Studies on trophic dynamics have shown trophic dilution in some ecosystems. researchgate.net |

| General Organosilanes | Potential for enzymatic modification and bioconversion using various biocatalysts. semanticscholar.org | Exploring biocatalysis for both synthesis and degradation of organosilicon compounds. nih.govacs.org |

Advanced Environmental Fate Modeling and Risk Assessment Methodologies

To understand and predict the behavior of organosilicon compounds in the environment, researchers employ sophisticated modeling and risk assessment techniques. Multimedia fate and transport models are crucial frameworks for estimating how chemicals like VMS partition among different environmental compartments such as air, water, soil, and biota. nih.gov These models can predict chemical concentrations, which are then used to assess ecotoxicological risk and as inputs for bioaccumulation models. nih.gov

Level III environmental distribution modeling has suggested that VMS compounds are likely to partition to the air after being released into the environment. researchgate.net However, the unique physicochemical properties of VMS, which differ from most organic compounds, necessitate careful selection of model inputs, as some standard empirical estimation methods may not be appropriate. nih.gov Key uncertainties in modeling VMS behavior include the temperature-dependence of partition coefficients, the fate of atmospheric reaction products, and the extent to which metabolism influences trophic transfer. nih.gov

For risk assessment, methodologies have become increasingly refined. Global "harmonized" risk assessments have been conducted for compounds like octamethylcyclotetrasiloxane (B44751) (D4) to meet the requirements of various international regulatory agencies. nih.gov These assessments incorporate global exposure data and utilize advanced techniques such as:

Monte Carlo Analysis: This statistical method is used to determine the most significant routes of human and environmental exposure by running multiple simulations with random variables. nih.gov